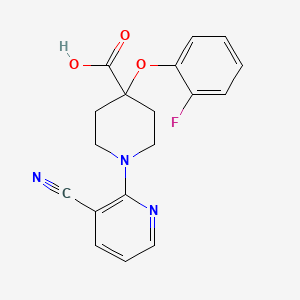

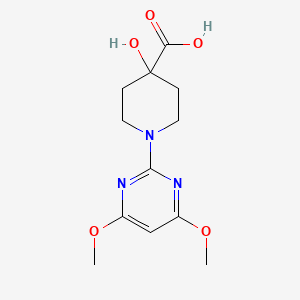

![molecular formula C15H20N2O3 B5438731 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide](/img/structure/B5438731.png)

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is part of a broader family of azaspiro compounds, which are characterized by their spirocyclic structures incorporating nitrogen atoms. These compounds are of significant interest due to their potential pharmacological properties and their role in various chemical reactions.

Synthesis Analysis

The synthesis of azaspiro compounds often involves intermolecular reactions and the use of specific reagents to achieve the desired spirocyclic framework. Amirani Poor et al. (2018) detailed an intermolecular Ugi reaction involving gabapentin (a related compound) under mild conditions, producing novel azaspiro compounds with good to excellent yields (Amirani Poor et al., 2018). This method exemplifies the synthetic approach to azaspiro derivatives, highlighting the potential versatility and efficiency of generating these compounds.

Molecular Structure Analysis

The molecular structure of azaspiro compounds, including those similar to 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide, is characterized by their unique spiro framework. This structure significantly influences their chemical properties and reactivity. Studies like the one conducted by Konovalova et al. (2014), which utilized X-ray analysis, provide detailed insights into the crystal and molecular structure of related azaspiro compounds, demonstrating the significance of molecular structure analysis in understanding these chemicals (Konovalova et al., 2014).

Chemical Reactions and Properties

Azaspiro compounds participate in various chemical reactions, including acylation and cyclization. The reactivity of these compounds can be influenced by the presence of functional groups and the specific structural configuration of the spiro framework. For example, the study on the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones by Konovalova et al. (2014) demonstrates the specific chemical reactivity associated with azaspiro compounds (Konovalova et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide is an enzyme called DprE1 . This enzyme is used by the tuberculosis bacteria to make an important component of their cell wall .

Mode of Action

The compound works by blocking the action of the DprE1 enzyme . This interaction prevents the tuberculosis bacteria from making a crucial component of their cell wall .

Biochemical Pathways

By blocking the DprE1 enzyme, the compound disrupts the biochemical pathway that the tuberculosis bacteria use to grow and multiply . The downstream effects of this disruption are the death of the bacteria or the prevention of their growth and multiplication .

Result of Action

The result of the compound’s action is the killing of the tuberculosis bacteria or the prevention of their growth and multiplication . This outcome is achieved by disrupting the bacteria’s ability to make a crucial component of their cell wall .

Propiedades

IUPAC Name |

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(16-13-4-2-1-3-5-13)12-17-8-6-15(7-9-17)19-10-11-20-15/h1-5H,6-12H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLRENGLZRYILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

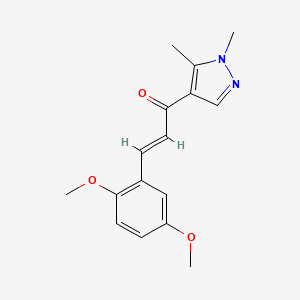

![2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5438655.png)

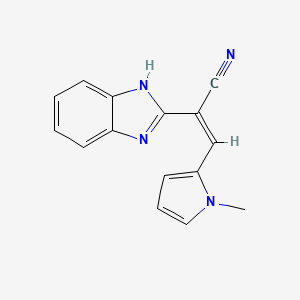

![(3aS*,6aR*)-5-benzoyl-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5438668.png)

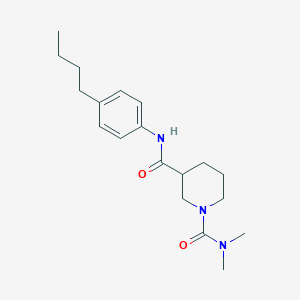

![2-bromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-ethoxyphenol](/img/structure/B5438675.png)

![1-(2-methoxyphenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5438678.png)

![3-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5438694.png)

![(3S*,5S*)-1-(2,2-dimethylpropyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5438696.png)

![N'-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B5438711.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5438715.png)

![3-methyl-12-pyridin-2-yl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5438737.png)